molecular formula C24H16BrN B1374984 3-Bromo-6,9-diphenyl-9H-carbazole CAS No. 1160294-85-8

3-Bromo-6,9-diphenyl-9H-carbazole

Cat. No. B1374984
M. Wt: 398.3 g/mol
InChI Key: JBEQRROTSDUCGC-UHFFFAOYSA-N
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Description

3-Bromo-6,9-diphenyl-9H-carbazole is a chemical compound with the CAS Number: 1160294-85-8 . It has a molecular weight of 398.3 .


Synthesis Analysis

The synthesis of carbazole derivatives like 3-Bromo-6,9-diphenyl-9H-carbazole has been a topic of interest due to their important photochemical and thermal stability and good hole-transport ability . Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6,9-diphenyl-9H-carbazole is C24H16BrN . It is an isomer to 2-Bromo-9H-carbazole with the only difference being that 9H-carbazole is mono-brominated at the 3-position .


Chemical Reactions Analysis

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The bromo-substituents enable 3,6-dbromo-9- (2-ethylhexyl)-9H-carbazole to undergo facile reactions, including Suzuki coupling reactions and Kumada polymerisation .


Physical And Chemical Properties Analysis

3-Bromo-6,9-diphenyl-9H-carbazole has a melting point of 143.0 to 147.0 °C and a predicted boiling point of 564.2±32.0 °C . It has a predicted density of 1.32±0.1 g/cm3 .

Scientific Research Applications

Optoelectronic Applications

  • Field : Optoelectronics
  • Application Summary : Carbazole and its derivatives, including 3-Bromo-6,9-diphenyl-9H-carbazole, have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
  • Methods of Application : Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .
  • Results : The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .

Electrochemical Applications

  • Field : Electrochemistry
  • Application Summary : Carbazole and its derivatives have become important materials for electrochemical applications in recent years .
  • Methods of Application : Knowledge of their electrochemical properties affords insight into the mechanisms for their oxidation and reduction as well as possible subsequent reactions .
  • Results : This knowledge provides the basis for evaluating the stabilities of these materials and for designing novel carbazole-derived materials with desired properties as well as new devices .

Photovoltaic Applications

  • Field : Photovoltaics
  • Application Summary : Carbazole-based compounds have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . PVK, poly (N-vinyl carbazole), is a polymer with excellent optoelectronics as well as photoconductive properties and good thermo-gravimetric stability .
  • Methods of Application : PVK has been employed in white organic LEDs, insulation technologies, electrophotography, and dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2), which act as a charge transporting material .
  • Results : The use of PVK in these applications has shown promising results, contributing to the advancement of photovoltaic technology .

Organic Light-Emitting Diodes (OLEDs)

  • Field : Optoelectronics
  • Application Summary : Carbazole-based compounds, including 3-Bromo-6,9-diphenyl-9H-carbazole, have been employed in white organic LEDs . They are renowned for their high charge carrier mobility, electron-donating property, and photoconductivity .
  • Methods of Application : The hole transport ensues through the radical cation hopping of the carbazole group .
  • Results : The use of carbazole-based compounds in these applications has shown promising results, contributing to the advancement of OLED technology .

Insulation Technologies

  • Field : Material Science
  • Application Summary : Carbazole-based compounds have been used in insulation technologies . They are known for their excellent optoelectronics as well as photoconductive properties and good thermo-gravimetric stability .
  • Results : The use of carbazole-based compounds in these applications has shown promising results, contributing to the advancement of insulation technologies .

Safety And Hazards

The safety information for 3-Bromo-6,9-diphenyl-9H-carbazole includes a GHS07 pictogram and a warning signal word . The hazard statements include H315-H319 .

Future Directions

Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

properties

IUPAC Name

3-bromo-6,9-diphenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN/c25-19-12-14-24-22(16-19)21-15-18(17-7-3-1-4-8-17)11-13-23(21)26(24)20-9-5-2-6-10-20/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEQRROTSDUCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)Br)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727807
Record name 3-Bromo-6,9-diphenyl-9H-carbazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6,9-diphenyl-9H-carbazole

CAS RN

1160294-85-8
Record name 3-Bromo-6,9-diphenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6,9-diphenylcarbazole
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